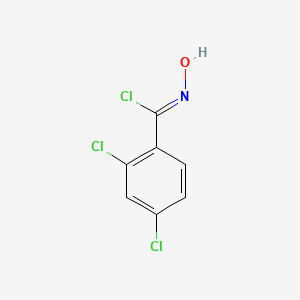

2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

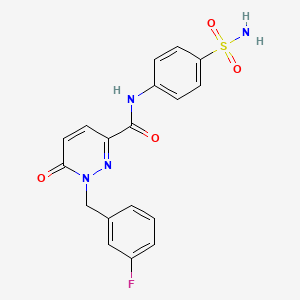

2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4Cl3NO . It is also known as alpha-2,4-Trichlorobenzaldoxime . The compound appears as an off-white solid .

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride consists of 7 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass of the molecule is 224.472 Da .Physical And Chemical Properties Analysis

The compound is an off-white solid . The boiling point, melting point, and other physical and chemical properties specific to 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride were not available in the sources I found.Applications De Recherche Scientifique

Structural and Mechanistic Aspects in Polymer Degradation

A study on the thermal degradation of poly(vinyl chloride) (PVC) highlights the role of defects formed during polymerization, such as internal allylic chloride and tertiary chloride, associated with compounds like 2,4-dichloro-n-butyl. These defects initiate thermal dehydrochlorination, leading to polyene sequences via carbenium chloride ion pairs or a quasi-ionic route, with implications for material stability and recycling processes (Starnes, 2002).

Environmental Behavior of Chlorinated Compounds

Research on parabens, which share structural similarities with 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride, indicates their ubiquity in surface water and sediments due to persistent environmental input. These findings highlight the potential environmental persistence and effects of similarly structured chlorinated compounds, underscoring the need for monitoring and managing their release into the environment (Haman et al., 2015).

Analytical and Synthetic Applications

The facile synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, employing reagents like hydroxylamine hydrochloride, illustrates the utility of chlorinated intermediates in producing biologically active molecules. This synthesis pathway reflects the broader applicability of chlorinated compounds in creating pharmaceutically relevant structures, contributing to the diversity of medicinal chemistry (Laroum et al., 2019).

Chloride Ions in Environmental and Material Sciences

Investigations into the role of chloride ions in soils and their uptake by plants emphasize the essential nature of chloride for plant growth, alongside considerations for its environmental mobility and potential toxicity. Such studies provide a foundation for understanding the environmental impact and biological interactions of chloride-containing compounds, including those related to 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride (White & Broadley, 2001).

Safety and Hazards

2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride is considered hazardous. It can cause eye and skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract . In case of exposure, immediate medical aid is necessary . It should be handled only in a chemical fume hood, and personal protective equipment should be used .

Propriétés

IUPAC Name |

(1Z)-2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBVZCSCOBTMHS-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2814371.png)

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)

![Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2814375.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)

![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)